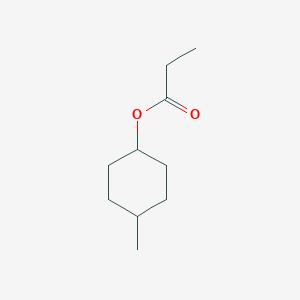

Cyclohexanol, methyl-, propanoate

Description

Properties

CAS No. |

61792-51-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(4-methylcyclohexyl) propanoate |

InChI |

InChI=1S/C10H18O2/c1-3-10(11)12-9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

QBHBYEFAABUFPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1CCC(CC1)C |

Origin of Product |

United States |

Preparation Methods

Fischer Esterification: Acid-Catalyzed Condensation

Fischer esterification is a classical method for synthesizing esters via the condensation of alcohols and carboxylic acids under acidic conditions. For cyclohexanol, methyl-, propanoate, this involves reacting 5-methyl-2-(1-methylethyl)cyclohexanol (methyl-cyclohexanol) with propanoic acid in the presence of concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) as a catalyst.

The reaction mechanism proceeds through protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester. A reflux apparatus is typically employed to maintain reaction temperature (100–150°C) and drive equilibrium toward ester formation by removing water. Post-reaction purification involves neutralization with aqueous sodium bicarbonate ($$ \text{NaHCO}_3 $$) to remove unreacted acid, followed by solvent extraction and distillation. The MIT OpenCourseWare laboratory protocol reports yields of 60–75% for analogous esterifications, contingent on substrate purity and reflux duration.

Key Parameters:

- Molar Ratio: 1:1 alcohol-to-acid ratio, with excess acid to shift equilibrium.

- Catalyst Loading: 5–10% $$ \text{H}2\text{SO}4 $$ by volume.

- Reaction Time: 1–3 hours under reflux.

Enzymatic Synthesis via Engineered Cyclohexanone Monooxygenase

Recent advances in biocatalysis have enabled the use of engineered cyclohexanone monooxygenase (CHMO) for regioselective Baeyer-Villiger oxidations. Wild-type CHMO from Acinetobacter calcoaceticus (AcCHMO) catalyzes the oxidation of 2-butanone to ethyl acetate and methyl propanoate. Directed evolution of AcCHMO has enhanced activity and selectivity for methyl propanoate, a precursor to acrylic plastics.

Saturation mutagenesis at residues near the substrate-binding pocket (e.g., I491A, T56S) improved regioselectivity from 26% (wild type) to 40% (I491A mutant) and increased conversion yields from 52% to 92% (T56S mutant). The double mutant T56S/I491A synergistically enhanced both yield (94%) and selectivity (43%). This approach could be adapted for this compound by substituting 2-butanone with a methyl-cyclohexanone derivative.

Enzyme Engineering Insights:

| Mutant | $$ k_{\text{cat}} $$ (s$$ ^{-1} $$) | Conversion Yield | Regioselectivity |

|---|---|---|---|

| Wild Type | 0.3 | 52% | 26% |

| T56S | 0.5 | 92% | 28% |

| I491A | 0.4 | 85% | 40% |

| T56S/I491A | 0.6 | 94% | 43% |

Catalytic Transesterification of Cyclohexyl Esters

Transesterification offers an alternative route using preformed esters and alcohols. A Chinese patent (CN103232325A) describes the synthesis of cyclohexanol derivatives via esterification of cyclohexene with carboxylic acids, followed by transesterification. For example, cyclohexyl propionate reacts with methanol in the presence of calcium oxide ($$ \text{CaO} $$) or acidic ionic liquids to yield methyl propanoate and cyclohexanol.

Adapting this method for this compound would require methyl-cyclohexyl propionate and a secondary alcohol. The patent reports near-quantitative yields (99.8–99.9%) under optimized conditions:

- Catalyst: 2–6 wt% $$ \text{CaO} $$ or acidic ionic liquids.

- Temperature: 63–117°C (depending on alcohol volatility).

- Reflux Ratio: 5:1 to 7:1 to separate products via distillation.

Comparative Analysis of Synthesis Methods

| Method | Yield | Selectivity | Catalyst | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Fischer Esterification | 60–75% | Moderate | $$ \text{H}2\text{SO}4 $$ | High | Corrosive waste |

| Enzymatic Catalysis | 85–94% | High | AcCHMO mutants | Moderate | Green chemistry |

| Transesterification | 99.9% | High | $$ \text{CaO} $$ | High | Low toxicity |

Advantages and Limitations:

- Fischer Esterification: Economical but generates acidic waste.

- Enzymatic Catalysis: Eco-friendly but requires specialized enzyme engineering.

- Transesterification: High-yielding but dependent on precursor availability.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanol, methyl-, propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to cyclohexanol and propanoic acid in the presence of a strong acid or base.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products:

Hydrolysis: Cyclohexanol and propanoic acid.

Reduction: Cyclohexanol and methanol.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Cyclohexanol, methyl-, propanoate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: Employed in the study of esterases and their role in metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and plasticizers due to its pleasant odor and chemical stability.

Mechanism of Action

The mechanism of action of cyclohexanol, methyl-, propanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond to release cyclohexanol and propanoic acid. The molecular targets include the active sites of esterases, where the ester bond is cleaved through nucleophilic attack by water molecules. This process is essential in various metabolic pathways where esters are broken down to their corresponding alcohols and acids.

Comparison with Similar Compounds

Methyl Propanoate (C₃H₆O₂)

- Synthesis: Produced via Baeyer-Villiger oxidation of 2-butanone using engineered cyclohexanone monooxygenase (CHMO) enzymes. Mutants like T56S/I491A achieve 92% conversion with enhanced regioselectivity (40% methyl propanoate yield) .

- Applications : Precursor to methyl methacrylate (for acrylic plastics) and solvent .

- Physical Properties : Henry’s Law constant = 5.5×10⁻², indicating moderate volatility .

Propyl Propanoate (C₆H₁₂O₂)

- Data: Listed in CRC Handbook with molecular weight 116 g/mol. Lacks cyclohexyl group, leading to lower molecular weight and higher volatility compared to cyclohexyl propanoate .

Cyclohexyl Acetate (C₈H₁₄O₂)

- Comparison: Replaces propanoate with acetate group. Likely similar applications in fragrances but with distinct solubility and volatility due to shorter acyl chain.

Industrial Relevance

- Cyclohexyl Propanoate: Preferred in flavoring due to low toxicity and stability.

- Methyl Propanoate: Valued in polymer industries (e.g., PMMA production) .

- Ethyl Acetate : Common solvent with higher volatility (Henry’s Law constant = 0.143) but less suited for high-temperature applications .

Physical and Chemical Properties

| Property | Cyclohexyl Propanoate | Methyl Propanoate | Propyl Propanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 156 | 88 | 116 |

| Henry’s Law Constant | Not reported | 5.5×10⁻² | Not reported |

| Primary Use | Flavoring/Solvent | Polymer precursor | Solvent/Esters |

Q & A

Q. What are the common synthetic routes for producing methyl propanoate derivatives like cyclohexanol, methyl-, propanoate, and how do experimental conditions influence yield?

Methyl propanoate derivatives are synthesized via esterification or enzymatic pathways. For example, cyclohexanol derivatives can undergo esterification with propanoic acid using acid catalysts (e.g., H₂SO₄) under reflux. Alternatively, engineered cyclohexanone monooxygenases (CHMOs) catalyze Baeyer-Villiger oxidations to produce methyl propanoate from ketones like 2-butanone . Key factors include temperature (60–80°C for chemical synthesis), solvent polarity, and enzyme regioselectivity. Yields vary with substrate specificity: CHMO variants exhibit 14–27% selectivity for methyl propanoate over ethyl acetate .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

- GC-MS : Identifies molecular ions (e.g., m/z 156 for cyclohexyl propanoate) and fragmentation patterns .

- NMR : ¹H NMR reveals ester group signals (δ 4.0–4.2 ppm for –OCH₂–) and cyclohexyl proton splitting patterns. ¹³C NMR confirms carbonyl resonance at ~170 ppm .

- IR : Strong C=O stretch near 1740 cm⁻¹ and C–O ester vibrations at 1200–1100 cm⁻¹ .

Q. What safety protocols are critical when handling cyclohexanol derivatives in laboratory settings?

- Ventilation : Use fume hoods to limit inhalation exposure (TLV: 50 ppm) .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb liquids with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enzyme engineering improve regioselectivity in CHMO-catalyzed synthesis of methyl propanoate?

Rational design of CHMO involves:

- Site-Directed Mutagenesis : Targeting substrate-binding pockets (e.g., F432A mutation) to favor 2-butanone binding .

- Directed Evolution : Screening mutant libraries for enhanced activity (>20% yield improvement) using high-throughput GC or fluorometric assays .

- Cofactor Optimization : NADPH regeneration systems (e.g., glucose dehydrogenase) to sustain catalytic cycles .

Q. What explains contradictory Henry’s Law constants (KH) for methyl propanoate across studies, and how should researchers reconcile these discrepancies?

Reported KH values range from 5.2×10⁻² to 6.1×10⁻² (unitless) due to measurement techniques:

Q. How do surface interactions of methyl propanoate with silica influence its application in heterogeneous catalysis or material science?

Methyl propanoate adsorbs on silica via carbonyl oxygen, forming hydrogen bonds with surface silanol groups. Key findings:

Q. What strategies optimize the dehydration of methylcyclohexanol to produce precursors for methyl propanoate synthesis?

Acid-catalyzed dehydration (e.g., H₃PO₄) yields cyclohexene derivatives. Critical parameters:

- Catalyst Loading : 5–10 wt% H₃PO₄ maximizes carbocation intermediate stability .

- Distillation : Fractional distillation at 83°C isolates cyclohexene (bp 83°C) from unreacted alcohol (bp 161°C) .

Data Contradiction Analysis

Q. Why do different CHMO variants exhibit conflicting activity levels on 2-butanone, and how can this inform enzyme selection?

Wild-type CHMO shows low activity on 2-butanone (kcat < 0.1 s⁻¹) due to steric hindrance in the active site. Engineered variants (e.g., CHMOR4) improve kcat by 5-fold through mutations like L144V, which enlarges the substrate-binding pocket . Prioritize mutants validated in peer-reviewed studies with crystallographic data.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.